Glyceryl dicaprate

Lipid-based drug delivery Microemulsion Phase behavior

Glyceryl dicaprate (didecanoin) is a medium-chain diglyceride that outperforms generic glyceride blends in lipid-based formulations. Its 1,3-isomer resists pancreatic lipase, enabling predictable lymphatic drug transport. As the single glyceride with the largest o/w microemulsion region, it maximizes drug loading in SEDDS. Procure with confidence for BCS Class II solubility enhancement and GRAS-compliant nutraceutical carrier systems.

Molecular Formula C23H44O5
Molecular Weight 400.6 g/mol
CAS No. 53988-07-1
Cat. No. B3426690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyceryl dicaprate
CAS53988-07-1
Molecular FormulaC23H44O5
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O
InChIInChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3
InChIKeyBPYWNJQNVNYQSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyceryl Dicaprate (CAS 53988-07-1) for Procurement: A Technical Guide to This Medium-Chain Diglyceride Excipient


Glyceryl dicaprate (CAS 53988-07-1), also known as didecanoin or dicaprin, is a diester of glycerol and capric acid (C10:0), classified as a medium-chain diglyceride (DAG) [1]. With a molecular formula of C23H44O5 and a molecular weight of 400.6 g/mol, it exists as a white solid at room temperature [1][2]. Pharmaceutical grades typically exist as a mixture of the 1,2-isomer (racemic) and the 1,3-isomer (achiral/symmetric) [1]. Its solubility profile, exhibiting 20 mg/mL in DMF, 5-7 mg/mL in DMSO, 30 mg/mL in ethanol, and 250 μg/mL in PBS (pH 7.2), is a key determinant of its utility as a lipid excipient in formulations [2].

Why Glyceryl Dicaprate Cannot Be Substituted with Other Medium-Chain Glycerides or Mono-/Triglycerides


Generic substitution within the class of medium-chain glycerides is not chemically or functionally valid due to critical differences in esterification degree and fatty acid chain length. In lipid-based drug delivery, the number of esterified fatty acids (mono-, di-, or tri-) fundamentally alters the amphiphilic balance and the ability to form stable microemulsions upon dispersion in aqueous media [1]. For instance, a monoglyceride (one fatty acid, two free hydroxyls) behaves primarily as a surfactant, while a triglyceride (three fatty acids) acts as a pure oil phase. The diglyceride structure of glyceryl dicaprate, with two fatty acid tails and one free hydroxyl, occupies a distinct functional niche that cannot be replicated by simply blending a monoglyceride and a triglyceride, as their phase behaviors and microemulsion-forming capacities differ significantly [1]. Furthermore, the chain length of the esterified fatty acid (e.g., C8 caprylate vs. C10 caprate) impacts lipophilicity, melting point, and enzymatic degradation rates, directly affecting drug solubilization capacity and in vivo performance [2].

Quantitative Differentiation Evidence for Glyceryl Dicaprate (CAS 53988-07-1) for Scientific Selection


Largest O/W Microemulsion Region Among Individual MCFA Glycerides: Head-to-Head Phase Diagram Comparison

In a direct comparative study of medium-chain fatty acid (MCFA) glycerides, glyceryl dicaprylate (a diglyceride, the C8 analog of glyceryl dicaprate) exhibited the largest oil-in-water (o/w) microemulsion region when compared to a monoglyceride (Capmul MCM® EP) and two triglycerides (Captex 8000® and Captex 355 EP/NF®) [1]. This is a class-level inference for MCFA diglycerides, as the study used glyceryl dicaprylate (C8) as the diglyceride model. The diglyceride's larger o/w region indicates its superior capacity for self-emulsification and dispersion in aqueous environments, a critical performance attribute for oral lipid-based formulations [1].

Lipid-based drug delivery Microemulsion Phase behavior

Superior Drug Dispersion from Diglyceride-Containing Blends Compared to Individual Lipids

The same comparative study evaluated drug dispersion performance. Formulations containing a 1:1 mixture of monoglyceride and diglyceride (glyceryl dicaprylate) demonstrated superior drug dispersion of danazol, a model poorly water-soluble drug, in aqueous media compared to formulations using either the monoglyceride or the diglyceride alone [1]. This finding underscores that while the diglyceride alone has a unique phase profile, its functional performance in drug delivery is optimized when blended with a monoglyceride, a behavior not observed with triglyceride blends [1].

Lipid-based drug delivery Drug dispersion In vitro release

Isomer-Dependent Functional and Enzymatic Differentiation: 1,3- vs. 1,2-Dicaprin

Glyceryl dicaprate is not a single chemical entity but a mixture of 1,2- and 1,3-dicaprin isomers, which exhibit differential behavior as substrates for lipases [1][2]. Studies using the monomolecular film technique have demonstrated that purified lipases of animal and microbial origin display distinct stereoselectivity and regioselectivity toward the 1,2-sn- and 1,3-sn- isomers of dicaprin [2]. For instance, the rate of hydrolysis of racemic dicaprin by specific staphylococcal lipases is pH-dependent, showing maximum activity at pH 8.5 for *Staphylococcus simulans* lipase and pH 6.5 for *S. aureus* lipase [1]. The 1,3-isomer is generally more resistant to enzymatic hydrolysis, impacting its digestive fate and potential for lymphatic drug transport [3].

Lipase substrate Stereoselectivity Enzyme kinetics

GRAS Status Supports Direct Food and Pharma Use vs. Many Functional Analogs

Glyceryl dicaprate is listed by the U.S. Food and Drug Administration (FDA) as a substance Generally Recognized as Safe (GRAS) for use as a food additive [1]. This regulatory classification distinguishes it from many other medium-chain glycerides or synthetic esters that may have more restricted use profiles or require extensive toxicological qualification for pharmaceutical or food applications. The GRAS designation provides a clear pathway for procurement and formulation with a lower regulatory burden compared to non-GRAS alternatives [2].

Regulatory compliance GRAS Food additive

Optimal Application Scenarios for Glyceryl Dicaprate (CAS 53988-07-1) Based on Quantitative Evidence


Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) for Poorly Water-Soluble BCS Class II Drugs

Leveraging its ability to form the largest o/w microemulsion region among individual medium-chain glycerides [1], glyceryl dicaprate is an optimal lipid phase for developing SEDDS. For maximizing drug loading and dispersion, it is most effective when used in a 1:1 blend with a medium-chain monoglyceride, as this combination provides superior drug dispersion compared to either lipid alone [1]. This makes it a strategic choice for formulating challenging BCS Class II compounds like danazol, where enhanced solubilization and consistent gastrointestinal dispersion are critical for bioavailability [1].

Controlled Digestion and Lymphatic Drug Targeting via Isomer-Enriched Batches

For advanced lipid formulations aiming to enhance lymphatic drug transport and avoid first-pass metabolism, the 1,3-isomer of glyceryl dicaprate offers a distinct advantage. Its resistance to hydrolysis by pancreatic lipases, compared to the 1,2-isomer [1][2], suggests that procurement of batches with high isomeric purity (e.g., >95% 1,3-dicaprin) could enable the design of formulations with predictable digestive fates. This is particularly relevant for highly lipophilic drugs where lymphatic targeting can significantly improve oral bioavailability [3].

Lipase Substrate for Mechanistic and Screening Studies

The established use of dicaprin as a model substrate in lipase enzymology [1][2] positions it as a valuable tool for screening lipase activity and stereoselectivity. Procurement of defined isomer mixtures or pure isomers enables researchers to probe the active site geometry and substrate specificity of novel lipases from microbial or animal sources. This application is supported by standardized kinetic assays using monomolecular films, allowing for comparative studies across different enzyme variants [2].

Regulatory-Friendly Excipient for Food and Nutraceutical Formulations

For development projects in the food, beverage, or nutraceutical sectors, glyceryl dicaprate's GRAS status by the U.S. FDA [1] provides a clear regulatory pathway. This designation reduces the time and cost associated with safety qualification, making it a preferred choice over non-GRAS emulsifiers or solubilizers. Its application as a carrier for flavors, vitamins, or other bioactive lipophilic compounds in clear beverages or functional foods is directly enabled by this favorable regulatory standing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyceryl dicaprate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.